Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate
Description
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a tert-butyl carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNPIUMIVCUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-(trifluoromethyl)pyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually involve moderate temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Boc Deprotection
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Under acidic conditions, the Boc group undergoes hydrolysis to release the free amine and generate carbon dioxide and tert-butanol.
Mechanism :
The reaction involves protonation of the carbamate oxygen, followed by cleavage of the carbonyl–oxygen bond, releasing CO₂ and tert-butanol. The amine is liberated in its protonated form, which can be deprotonated under basic conditions.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HCl in dioxane | HCl, dioxane | Free amine, tert-butanol, CO₂ | Quantitative |
Key Observations :
-
Deprotection typically occurs under acidic conditions (e.g., HCl in dioxane) .
-
The reaction is rapid and efficient, making it ideal for removing the Boc group in multi-step syntheses .
Transamidation Reactions
Transamidation involves replacing the Boc group with another amine via nucleophilic substitution. This reaction is critical for modifying the compound’s functionality.
Mechanism :
The carbamate undergoes nucleophilic attack by an amine, displacing the Boc group. The reaction often requires catalytic bases or solvents like ethanol.
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| Ethanol, reflux for 1 h | 3-Methoxypropylamine | 92% (over two steps) |
Key Findings :
-
Transamidation proceeds efficiently with aliphatic amines under reflux conditions .
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Substituted amines (e.g., 3-methoxypropylamine) yield stable products after purification .
Substitution Reactions
Substitution reactions modify the pyridine ring’s substituents. The trifluoromethyl (CF₃) group at position 6 acts as an electron-withdrawing meta-director, influencing reactivity.
Examples :
-
Pyridine Ring Substitution : While the CF₃ group is inert to direct substitution, adjacent positions may participate in nucleophilic aromatic substitution under strong basic or acidic conditions.
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Carbamate Functionalization : The Boc group can be replaced via transamidation (as described above) or cleaved to generate reactive intermediates.
Key Considerations :
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The CF₃ group enhances stability and lipophilicity but limits direct substitution at its position.
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Substitution at other positions (e.g., 2- or 4-positions) may require specific directing groups or harsh conditions .
Coupling Reactions
The compound can serve as a precursor in coupling reactions to form complex molecules.
Mechanism :
Using coupling agents (e.g., HATU) and bases (e.g., DIPEA), the carbamate group can undergo amide bond formation with other amines or carboxylic acids.
| Reaction Conditions | Reagents | Outcome |
|---|---|---|
| DMF, DIPEA, HATU | 3-(Trifluoromethyl)aniline | Amide product |
Key Applications :
Scientific Research Applications
Scientific Research Applications
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate has several notable applications in scientific research:
Medicinal Chemistry
This compound is being explored as a potential drug candidate due to its unique chemical properties. It has shown promise in various biological activities, including:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially impacting diseases like cancer and neurodegenerative disorders.
Neuropharmacology
Research indicates that this compound may modulate neurotransmitter systems, particularly within the central nervous system. Its interaction with neurotransmitter receptors could lead to various pharmacological effects, including neuroprotection.
Anticancer Activity
Preliminary studies have shown that this compound exhibits significant anticancer properties. For instance, it has demonstrated cytotoxic effects against certain cancer cell lines, with an IC50 value of 70 nM against Plasmodium falciparum.
Material Science
In industrial applications, the compound is utilized in developing materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can enhance material performance.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammatory markers, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. Findings revealed notable antibacterial activity against various pathogens, highlighting its potential role in treating infections.
Mechanism of Action
The mechanism of action of tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate
- Tert-butyl (6-bromo-2-(trifluoromethyl)pyridin-3-yl)carbamate
Uniqueness
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl carbamate group also provides additional stability and potential for further functionalization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₃H₁₈F₃N₃O₂
- Molecular Weight : 307.30 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and targets.
The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets within the central nervous system (CNS), potentially modulating neurotransmitter systems. This interaction may lead to various pharmacological effects, including:
- Neurotransmitter modulation : The compound may influence neurotransmitter release or receptor activity.
- Cytotoxicity in cancer cells : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 70 nM against Plasmodium falciparum, indicating its potential as an antimalarial agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural analogs have demonstrated varying degrees of efficacy against bacterial strains, suggesting that modifications to the trifluoromethyl group can enhance or reduce activity.
Structure-Activity Relationship (SAR)
The trifluoromethyl group plays a pivotal role in enhancing the biological activity of this compound. Comparative studies with analogs lacking this group show a marked decrease in potency, emphasizing the importance of this substituent in optimizing pharmacological effects.
| Compound | Trifluoromethyl Group | IC50 (nM) |
|---|---|---|
| This compound | Present | 70 |
| Analog A (without CF₃) | Absent | >6000 |
| Analog B (methyl substitution) | Present | 225 |
Case Studies and Research Findings
- Antimalarial Activity : A study investigated various pyridine derivatives, including this compound, revealing its effectiveness against P. falciparum with an IC50 value indicating potent inhibition .
- Cytotoxicity Assessment : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Research into the compound's mechanism revealed that it may induce apoptosis in cancer cells through modulation of cellular signaling pathways, although further studies are necessary to elucidate the precise mechanisms involved.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate, and how can reaction conditions be tailored for reproducibility?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling or Pd-catalyzed protocols) .
Carbamate Protection : React the amino group with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in THF at 0–25°C .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of reagents (e.g., 1.2–1.5 eq Boc₂O) to minimize side products like over-Boc-protected species.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the pyridine ring protons (δ 7.5–8.5 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+: 307.1 g/mol).
- X-ray Diffraction (XRD) : For crystal structure analysis, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1).
- Recrystallization : Dissolve in hot ethanol, cool to -20°C, and filter.
- HPLC : Reverse-phase C18 columns with MeOH/H₂O (70:30) effectively separate polar impurities .
Advanced Research Questions
Q. How does the electronic effect of the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions on the pyridine ring?
- Methodological Answer :
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the meta-position (C-4) via resonance stabilization of the transition state.
- Experimental Validation : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Compare experimental outcomes using NaOMe (methoxylation) or KSCN (thiocyanation) under controlled conditions .
Q. How can conflicting spectroscopic data (e.g., unexpected NOEs in NMR) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic NMR Studies : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening.
- 2D Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings.
- Complementary XRD : Resolve discrepancies by comparing experimental NMR data with XRD-derived torsion angles .
Q. What strategies mitigate competing side reactions (e.g., Boc deprotection) during functionalization of the pyridine ring?
- Methodological Answer :
- Protection-Deprotection Control : Use mild acidic conditions (e.g., 10% TFA in DCM) for Boc removal post-functionalization.
- In Situ Monitoring : Employ LC-MS to detect intermediates. For example, during Suzuki-Miyaura coupling, maintain Pd(PPh₃)₄ at 0.5–1 mol% to prevent β-hydride elimination .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or CDK2). Parameterize the trifluoromethyl group’s hydrophobicity and steric effects.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for trifluoromethylation steps across studies?
- Methodological Answer :
- Variable Analysis : Systematically test parameters (e.g., solvent polarity, catalyst loading, temperature). For example, CuI (10 mol%) in DMF at 80°C may improve yields compared to DMSO .
- Side Reaction Identification : Use GC-MS or LC-HRMS to detect byproducts like defluorinated or dimerized species.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
